

# Application of Zafirlukast-13C,d6 in Pharmacokinetic Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Zafirlukast-13C,d6 |           |
| Cat. No.:            | B12401823          | Get Quote |

**Application Note and Protocols** 

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, components of the slow-reacting substance of anaphylaxis (SRSA).[1] This mechanism of action makes it effective in the chronic treatment of asthma. Zafirlukast is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP2C9, and to a lesser extent by CYP3A4.[2][3] It is also an inhibitor of these enzymes, which creates a potential for drug-drug interactions (DDIs).[2][3] Stable isotope-labeled compounds, such as **Zafirlukast-13C,d6**, are invaluable tools in pharmacokinetic DDI studies. They allow for the precise differentiation and quantification of the administered drug from its endogenous counterparts and metabolites, and enable the simultaneous administration of the investigational drug and a probe drug, simplifying study design and reducing variability.[4] This document provides detailed application notes and protocols for the use of **Zafirlukast-13C,d6** in such studies.

# Data Presentation: Pharmacokinetic Drug Interactions of Zafirlukast

The following tables summarize the quantitative impact of co-administered drugs on the pharmacokinetic parameters of Zafirlukast and the effect of Zafirlukast on other drugs.



Table 1: Effect of Co-administered Drugs on Zafirlukast Pharmacokinetics

| Co-<br>administere<br>d Drug | Zafirlukast<br>Dose  | Co-<br>administere<br>d Drug<br>Dose | Change in<br>Zafirlukast<br>Cmax | Change in<br>Zafirlukast<br>AUC | Reference(s |
|------------------------------|----------------------|--------------------------------------|----------------------------------|---------------------------------|-------------|
| Erythromycin                 | 40 mg single<br>dose | 500 mg TID<br>for 5 days             | ~40%<br>decrease                 | ~40%<br>decrease                | [2][5][6]   |
| Theophylline                 | 80 mg/day            | 6 mg/kg<br>single dose               | ~30%<br>decrease                 | Not Reported                    | [3]         |
| Aspirin                      | 40 mg/day            | 650 mg QID                           | ~45%<br>increase                 | Not Reported                    | [7]         |
| Fluconazole                  | 20 mg single<br>dose | 200 mg once<br>daily                 | ~50%<br>increase                 | ~60%<br>increase                | [6]         |

Table 2: Effect of Zafirlukast on Co-administered Drugs

| Co-<br>administe<br>red Drug | Zafirlukas<br>t Dose | Co-<br>administe<br>red Drug<br>Dose | Change<br>in Co-<br>administe<br>red Drug<br>Cmax | Change<br>in Co-<br>administe<br>red Drug<br>AUC | Change<br>in Co-<br>administe<br>red Drug<br>Half-life | Referenc<br>e(s) |
|------------------------------|----------------------|--------------------------------------|---------------------------------------------------|--------------------------------------------------|--------------------------------------------------------|------------------|
| S-Warfarin                   | 160<br>mg/day        | 25 mg<br>single dose                 | Not<br>Reported                                   | ~63%<br>increase                                 | ~36%<br>increase                                       | [2][3][5][6]     |
| Theophyllin<br>e             | 20 mg/day            | 16 mg/kg<br>single dose              | No<br>significant<br>difference                   | No<br>significant<br>difference                  | Not<br>Reported                                        | [2][5]           |

## **Experimental Protocols**

Protocol 1: Investigation of the Effect of a CYP2C9 Inhibitor (e.g., Fluconazole) on the Pharmacokinetics of



### Zafirlukast using Zafirlukast-13C,d6

- 1. Study Design:
- An open-label, two-period, fixed-sequence study in healthy adult volunteers.
- Period 1: Subjects receive a single oral dose of Zafirlukast-13C,d6.
- Washout Period: A sufficient washout period (at least 7 half-lives of Zafirlukast) is implemented.
- Period 2: Subjects receive the CYP2C9 inhibitor (e.g., Fluconazole) to steady state, followed by a single oral dose of **Zafirlukast-13C,d6** co-administered with the inhibitor.
- 2. Subject Population:
- Healthy, non-smoking male and female volunteers, aged 18-45 years.
- Subjects should have a body mass index (BMI) within the range of 18.5-30.0 kg/m<sup>2</sup>.
- Exclusion criteria should include any clinically significant illness, use of any prescription or over-the-counter medications that could interfere with the study drugs, and a history of alcohol or drug abuse.
- 3. Dosing Regimen:
- Zafirlukast-13C,d6: A single oral dose of 20 mg.
- Fluconazole: 200 mg once daily for a duration sufficient to reach steady-state (e.g., 7 days).
- 4. Sample Collection:
- Serial blood samples (e.g., 5 mL) are collected in EDTA-containing tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose of Zafirlukast-13C,d6 in both periods.
- Plasma is separated by centrifugation and stored at -80°C until analysis.
- 5. Bioanalytical Method (LC-MS/MS):



- Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile or by liquid-liquid extraction with ethyl acetate.[8] An internal standard (e.g., unlabeled Zafirlukast or another suitable compound) is added prior to extraction.
- Chromatography: Separation is achieved on a C18 reverse-phase column.
- Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is used in the multiple reaction monitoring (MRM) mode. The specific mass transitions for Zafirlukast-13C,d6 and the internal standard are monitored.
- Data Analysis: Plasma concentration-time data for Zafirlukast-13C,d6 are used to calculate pharmacokinetic parameters (AUC, Cmax, tmax, t1/2) using non-compartmental analysis.

## Protocol 2: Investigation of the Effect of Zafirlukast on the Pharmacokinetics of a CYP2C9 Substrate (e.g., Warfarin) using a "Cocktail" Approach with Stable Isotope-Labeled Substrates

- 1. Study Design:
- An open-label, two-period, crossover study in healthy adult volunteers.
- Period 1: Subjects receive a single oral dose of a "cocktail" of stable isotope-labeled CYP substrates, including S-Warfarin-13C,d5.
- Washout Period: A suitable washout period is observed.
- Period 2: Subjects receive Zafirlukast to steady state, followed by a single oral dose of the stable isotope-labeled CYP substrate "cocktail" co-administered with Zafirlukast.
- 2. Subject Population:
- As described in Protocol 1.
- 3. Dosing Regimen:
- Zafirlukast: 20 mg twice daily for a duration sufficient to reach steady-state (e.g., 7 days).



- S-Warfarin-13C,d5: A single oral microdose (e.g., 1-2 mg).
- 4. Sample Collection:
- As described in Protocol 1, with the sampling schedule tailored to the half-life of Warfarin.
- 5. Bioanalytical Method (LC-MS/MS):
- Similar to Protocol 1, with the mass spectrometer programmed to monitor the specific mass transitions for S-Warfarin-13C,d5 and its corresponding internal standard.

### **Visualizations**



Click to download full resolution via product page

Caption: Zafirlukast metabolism and points of drug interaction.





Click to download full resolution via product page

Caption: Workflow for a pharmacokinetic drug interaction study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Accolate (zafirlukast) Side Effects, Warnings, and Drug Interactions [medicinenet.com]
- 6. e-lactancia.org [e-lactancia.org]
- 7. atsjournals.org [atsjournals.org]
- 8. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Zafirlukast-13C,d6 in Pharmacokinetic Drug Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401823#application-of-zafirlukast-13c-d6-in-pharmacokinetic-drug-interaction-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com